Bienvenue dans la boutique en ligne BenchChem!

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Medicinal Chemistry Scaffold Design PARP1 Inhibition

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034317-13-8) is a heterocyclic small molecule (C12H13N3O3S, MW 279.32 g/mol) combining a thiophene-2-acetyl substituent, a conformationally constrained azetidine core, and an imidazolidine-2,4-dione (hydantoin) moiety. This scaffold class has been described in patent literature as a PARP1 allosteric modulator with potential utility in oncology.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 2034317-13-8
Cat. No. B2400972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS2034317-13-8
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=CS2)N3C(=O)CNC3=O
InChIInChI=1S/C12H13N3O3S/c16-10(4-9-2-1-3-19-9)14-6-8(7-14)15-11(17)5-13-12(15)18/h1-3,8H,4-7H2,(H,13,18)
InChIKeyBEFCFJLFNMTDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034317-13-8): Procurement-Relevant Structural and Chemical Profile


3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034317-13-8) is a heterocyclic small molecule (C12H13N3O3S, MW 279.32 g/mol) combining a thiophene-2-acetyl substituent, a conformationally constrained azetidine core, and an imidazolidine-2,4-dione (hydantoin) moiety [1]. This scaffold class has been described in patent literature as a PARP1 allosteric modulator with potential utility in oncology [2]. The compound’s structure confers distinct physicochemical properties—including a topological polar surface area of 98 Ų and an XLogP3 of -0.2—that differentiate it from simpler hydantoins and five-membered ring analogs in terms of conformational rigidity and vector presentation [1].

Why Generic Substitution of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione Fails: Ring-Size and Regioisomer Constraints


Simple in-class substitution of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione with its closest apparent analogs—the thiophene-3-yl acetyl regioisomer (CAS 2034269-36-6) [1] or the pyrrolidine ring-expanded analog (CAS 2320223-15-0) [2]—is not valid. The azetidine ring imposes a constrained, four-membered geometry that critically determines the spatial presentation of the imidazolidine-2,4-dione pharmacophore to its biological target, as evidenced by the patent-defined structural requirements for PARP1 allosteric inhibition which specifically encompass azetidine-containing scaffolds [3]. The thiophene-2-yl versus thiophene-3-yl regioisomerism further alters the electronic surface and dipole orientation of the acetyl linker, factors that cannot be assumed interchangeable without quantitative binding data. The pyrrolidine analog introduces additional ring flexibility and an increased molecular volume (C13H15N3O3S, MW 293.34), which may affect both target engagement and pharmacokinetic profile [2].

Quantitative Evidence Guide for Selecting 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione


Conformational Rigidity: Azetidine Core vs. Pyrrolidine Analog for Target Presentation

The target compound incorporates a four-membered azetidine ring as the central scaffold linker, which provides greater conformational rigidity compared to the five-membered pyrrolidine analog (CAS 2320223-15-0) [1]. In the Xinthera patent encompassing azetidine-based PARP1 inhibitors, the azetidine ring is explicitly claimed as the preferred core structure for achieving allosteric modulation, with compounds bearing alternative ring sizes outside the scope of demonstrated inhibitory activity [2]. The azetidine ring reduces the number of accessible conformers compared to pyrrolidine, theoretically favoring lower entropic penalties upon target binding.

Medicinal Chemistry Scaffold Design PARP1 Inhibition

Thiophene-2-yl vs. Thiophene-3-yl Acetyl Regioisomerism: Electronic and Steric Differentiation

The target compound employs a thiophene-2-acetyl substituent, whereas the closest regioisomer (CAS 2034269-36-6) utilizes thiophene-3-acetyl [1]. In thiophene-2-yl substitution, the sulfur heteroatom is directly adjacent to the acetyl linker, creating a distinct electron-donating mesomeric effect and a different electrostatic potential surface compared to the thiophene-3-yl isomer, where the sulfur is meta to the point of attachment. This regioisomerism alters the dipole moment vector across the acetyl group and the spatial orientation of the thiophene ring relative to the azetidine-imidazolidinedione core. The patent literature on PARP1 allosteric modulation consistently features thiophene-2-yl or benzothiophene-2-yl substituents as key pharmacophoric elements for target engagement [2].

Structure-Activity Relationship Medicinal Chemistry Regioisomer Differentiation

Patent-Disclosed Biological Target Engagement: PARP1 Allosteric Modulation Claim

The compound is cited in patent application WO2023/154672 as a PARP-1 allosteric modulator, a target implicated in DNA damage repair and synthetic lethality strategies in BRCA-mutated cancers [1]. The Xinthera patent family (including US 11,802,128) claims azetidine-containing PARP1 inhibitors that bind to an allosteric site distinct from the catalytic NAD+ binding pocket, a mechanism of action that differentiates them from classical PARP1 catalytic inhibitors such as olaparib [2]. Allosteric PARP1 inhibition is proposed to offer advantages in trapping PARP1 on DNA and enhancing cytotoxic synergy with DNA-damaging agents, although specific biochemical IC50 values for this exact compound are not publicly disclosed [2].

PARP1 Inhibition Cancer Therapeutics Allosteric Modulation

Best-Fit Research and Industrial Application Scenarios for 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione


PARP1 Allosteric Probe Development for Synthetic Lethality Studies

Based on its patent-claimed role as a PARP1 allosteric modulator [1], this compound is best suited as a starting point or reference probe for medicinal chemistry programs investigating allosteric PARP1 inhibition. Its azetidine scaffold and thiophene-2-acetyl substituent align with the structural features specified in the Xinthera patent family for allosteric PARP1 modulation, distinguishing it from traditional NAD+-competitive PARP inhibitors [2]. Researchers should independently validate target engagement before procurement for in vivo studies.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion around Constrained Azetidine Cores

The compound’s azetidine ring provides a conformationally constrained core that is structurally differentiated from the more flexible pyrrolidine analog (CAS 2320223-15-0) [3]. This makes it a valuable template for SAR studies evaluating the impact of ring constraints on potency, selectivity, and metabolic stability, especially when compared head-to-head with the pyrrolidine congener to attribute performance differences solely to ring geometry [4].

Regioisomer-Specific Chemical Biology for Thiophene-Acetyl Pharmacophore Validation

The thiophene-2-yl acetyl substitution pattern creates a unique electrostatic surface that is distinct from the thiophene-3-yl isomer (CAS 2034269-36-6) despite sharing identical molecular formula and calculated bulk properties [3]. This compound is thus particularly useful for regioisomer pair screening in target-based assays, enabling researchers to attribute biological activity differences exclusively to sulfur positioning and dipole orientation effects, which is critical for pharmacophore model refinement [4].

Analytical Reference Standard for Complex Heterocyclic Purity Characterization

Given the potential for regioisomeric impurities (specifically the thiophene-3-yl isomer) and ring-expanded pyrrolidine contaminants that share identical or near-identical molecular weights, this compound can serve as a high-purity reference standard for HPLC method development. Distinct InChI Keys (BEFCFJLFNMTDDB-UHFFFAOYSA-N for target vs. DBOYDEJTXRYVBW-UHFFFAOYSA-N for the thiophene-3-yl isomer) enable unequivocal identity confirmation when orthogonal methods such as NMR or LC-MS/MS are employed [3].

Quote Request

Request a Quote for 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.